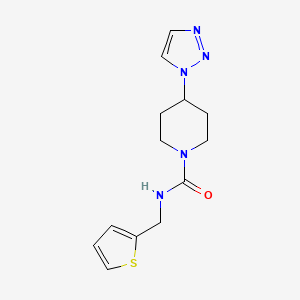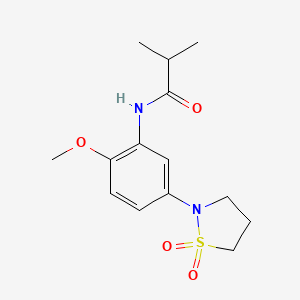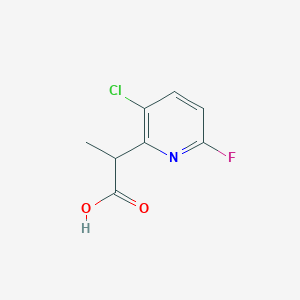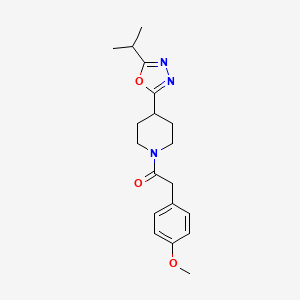![molecular formula C12H15N3O B2632536 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2202166-57-0](/img/structure/B2632536.png)
7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolopyrimidine derivative . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with diverse biological potential . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of this compound specifically is not detailed in the retrieved information.科学的研究の応用
Structural Analysis
The compound's structure has been a focus in crystallography studies. Portilla et al. (2006) analyzed a related compound, 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, highlighting its hydrogen-bonded chain of rings. This study contributes to understanding the structural characteristics of pyrazolo[1,5-a]pyrimidines, which can be vital in designing drugs and materials with specific properties (Portilla et al., 2006).
Synthetic Routes and Biological Activity
In 2016, Zaki et al. discussed the synthesis of pyrazolo[1,5-a]pyrimidines, emphasizing their biological activities. This study presented efficient synthetic routes and highlighted the antimicrobial activity of these compounds, providing a foundation for further exploration into their therapeutic potential (Zaki et al., 2016).
Synthesis and Potential Applications in Cancer Research
Drev et al. (2014) and Rostom et al. (2009) explored the synthesis of pyrazolo[1,5-a]pyrimidines, with a focus on their potential applications in cancer research. These studies contribute to the understanding of the chemical synthesis and potential therapeutic applications of these compounds, suggesting their relevance in the development of new anticancer drugs (Drev et al., 2014); (Rostom et al., 2009).
Antitumor Activities and Synthesis
Xin (2012) focused on synthesizing and assessing the antitumor activities of a similar compound, providing valuable insights into the potential medical applications of pyrazolo[1,5-a]pyrimidines. The study's emphasis on antitumor activities underlines the therapeutic relevance of these compounds (Xin, 2012).
Synthesis and Antimicrobial Activities
Salem et al. (2015) and Kumar et al. (2014) discussed the synthesis of pyrazolo[1,5-a]pyrimidines and their antimicrobial activities. These studies underscore the compound's potential in developing new antimicrobial agents, expanding its utility beyond structural studies and cancer research (Salem et al., 2015); (Kumar et al., 2014).
作用機序
Target of Action
The primary targets of 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates .
Mode of Action
This compound exerts its action by inhibiting these protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The action of this compound affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acid components . The compound’s action can disrupt these pathways, leading to downstream effects on cellular metabolism and function .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Pyrimidine analogues, in general, are considered as prodrugs and need to be activated within the cell . The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The formed nucleotides are responsible for the pharmacological effects .
Result of Action
The result of the action of this compound is the inhibition of protein kinases, which leads to disruption in cell growth, differentiation, migration, and metabolism . This disruption can have significant molecular and cellular effects, potentially leading to the death of cancer cells .
特性
IUPAC Name |
7-(cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-6-12(16-7-10-3-4-10)15-11(13-8)5-9(2)14-15/h5-6,10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROMRGBMWLBBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2OCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2632453.png)
![Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2632454.png)
![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)

![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2632463.png)

![6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)

![Methyl 1-(4-chlorophenyl)-4-[(4-methylbenzyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2632471.png)



